5-Hydroxy-1-benzothiophene-2-carboxylic acid

Description

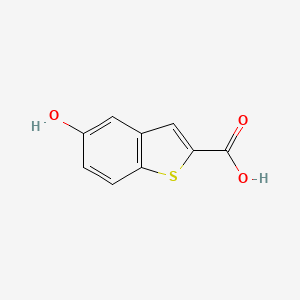

5-Hydroxy-1-benzothiophene-2-carboxylic acid (CAS: 95094-87-4) is a benzothiophene derivative with the molecular formula C₉H₆O₃S and a molecular weight of 194.21 g/mol. Its structure comprises a fused benzene and thiophene ring system, with a hydroxyl (-OH) group at the 5-position and a carboxylic acid (-COOH) group at the 2-position. Key physicochemical properties include:

- XLogP3: 2.4 (moderate lipophilicity)

- Hydrogen Bond Donors/Acceptors: 2 donors, 4 acceptors

- Topological Polar Surface Area (TPSA): 85.8 Ų (high polarity due to -OH and -COOH groups)

This compound’s dual functional groups (-OH and -COOH) make it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its polarity suggests moderate solubility in aqueous environments, while its aromatic system enables π-π stacking interactions relevant to drug design.

Properties

IUPAC Name |

5-hydroxy-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPLUUPWGRRIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Fiesselmann synthesis, which involves the condensation of ynones or ynoates with 2-mercapto acetate . The reaction conditions often include the use of a base such as sodium carbonate in a suitable solvent like N-methyl pyrrolidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing side reactions and waste. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.

Major Products Formed

Oxidation: Formation of 5-oxo-1-benzothiophene-2-carboxylic acid.

Reduction: Formation of 5-hydroxy-1-benzothiophene-2-methanol.

Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₆O₃S

- Molecular Weight : 194.21 g/mol

- Physical Appearance : Typically appears as a crystalline powder, ranging from off-white to yellowish-beige.

- Melting Point : Approximately 238°C to 243°C.

Chemistry

5-Hydroxy-1-benzothiophene-2-carboxylic acid serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its reactivity allows it to participate in various organic reactions, including:

- Oxidation : Leading to derivatives such as 3-oxo-1-benzothiophene-2-carboxylic acid.

- Reduction : Resulting in 3-hydroxy-1-benzothiophene-2-methanol.

- Substitution Reactions : Creating various substituted benzothiophene derivatives.

Biological Applications

The compound has been investigated for its potential pharmacological properties, including:

- Anticancer Activity : Studies demonstrate that it can inhibit cell growth in various cancer cell lines, inducing apoptosis through the activation of caspase pathways. Notably, it has shown effectiveness against human leukemia cells by significantly reducing cell viability at specific concentrations.

- Anti-inflammatory Effects : Research highlights its ability to inhibit the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property suggests potential applications in treating inflammatory diseases.

- Antimicrobial Properties : The compound exhibits efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. In vitro studies indicate a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Medical Applications

This compound is being explored as a therapeutic agent for various diseases:

- Cancer Treatment : Its ability to inhibit tumor growth positions it as a candidate for future anticancer therapies.

- Infectious Diseases : Given its antimicrobial properties, it may be useful in developing treatments for bacterial infections.

Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Anticancer | Inhibitory effects on cancer cell growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Antiviral | Potential activity against viral infections |

Anticancer Mechanism

In vitro studies have shown that this compound induces apoptosis in cancer cells by activating caspase pathways. This has been particularly observed in human leukemia cell lines.

Anti-inflammatory Studies

The compound's ability to inhibit the NF-kB pathway indicates its potential role in reducing inflammation and managing diseases characterized by excessive inflammatory responses.

Antimicrobial Efficacy

Research indicates that this compound is effective against various bacterial strains, showcasing its potential use in developing new antimicrobial agents.

Dosage Effects and Toxicity

The biological activity of this compound varies with dosage:

- Low Doses : Associated with beneficial effects such as enhanced enzyme activity and improved cellular function.

- High Doses : Can lead to toxic effects including enzyme inhibition and cellular stress, indicating a threshold effect where increased dosage results in adverse outcomes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-benzothiophene-2-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. The benzothiophene core can interact with enzymes or receptors, modulating their function. Specific pathways and targets depend on the particular application and the modifications made to the compound .

Comparison with Similar Compounds

Methyl 5-Amino-1-benzothiophene-2-carboxylate

- CAS : 20532-28-9 / 20699-85-8

- Formula: C₁₀H₉NO₂S

- Molecular Weight : 207.25 g/mol

- Key Features: Methyl ester replaces the carboxylic acid, reducing acidity and increasing lipophilicity (predicted higher XLogP3 than the parent compound).

- Applications : Used as a laboratory chemical, likely in peptide coupling or as a precursor for amide synthesis .

2-Thiophenecarboxylic Acid

- CAS : 527-72-0

- Formula : C₅H₄O₂S

- Molecular Weight : 128.15 g/mol

- Key Features :

- Simpler structure lacking the fused benzene ring, reducing aromatic interactions.

- Lower TPSA (65.7 Ų) and molecular weight compared to the target compound, enhancing volatility.

- Applications : Primarily used in R&D for synthesizing thiophene-based polymers or ligands .

5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid

- CAS: Not explicitly listed (CBNumber: CB0773803)

- Formula : C₁₀H₅F₃O₂S

- Molecular Weight : 246.21 g/mol

- Key Features :

- Trifluoromethyl (-CF₃) group at the 5-position increases electron-withdrawing effects, enhancing acidity and metabolic stability.

- Higher lipophilicity (predicted XLogP3 > 3.0) due to -CF₃, favoring membrane permeability.

- Applications: Potential use in medicinal chemistry for targeting enzymes sensitive to fluorinated analogs .

Structural and Functional Analysis Table

*Estimated based on substituent contributions.

Research Implications

- Polarity vs. Lipophilicity : The hydroxyl and carboxylic acid groups in the target compound enhance solubility but may limit blood-brain barrier penetration, whereas methyl ester or trifluoromethyl analogs improve lipophilicity for CNS-targeting drugs.

- Synthetic Versatility: The amino group in methyl 5-amino-1-benzothiophene-2-carboxylate allows for further functionalization, such as Schiff base formation, expanding its utility in heterocyclic chemistry .

Biological Activity

5-Hydroxy-1-benzothiophene-2-carboxylic acid (5-HBTCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of 5-HBTCA, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

5-HBTCA features a benzothiophene core with hydroxyl and carboxylic acid functional groups. These functional groups enable the compound to form hydrogen bonds with biological macromolecules, influencing their activity and interaction with various molecular targets. The structural characteristics of 5-HBTCA make it a versatile molecule for chemical modifications, which can enhance its biological properties.

The biological activity of 5-HBTCA is attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The hydroxyl group can engage in hydrogen bonding, while the carboxylic acid group may facilitate ionic interactions with target proteins. This dual functionality allows 5-HBTCA to modulate the activity of various biological pathways, potentially leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-HBTCA and its derivatives. For instance, research into benzo[b]thiophene-2-carboxylic acid derivatives demonstrated significant activity against Mycobacterium tuberculosis (MTB), with minimal inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL . The compounds exhibited low cytotoxicity against human cell lines, indicating a favorable selectivity index for therapeutic applications.

Table 1: Antimicrobial Efficacy of Benzothiophene Derivatives

| Compound | Target Pathogen | MIC (μg/mL) | Selectivity Index |

|---|---|---|---|

| 7b | MDR-MTB | 2.73 | >10 |

| 8c | M. bovis BCG | 0.60 | >30 |

| 8g | M. bovis BCG | 0.61 | >35 |

These findings suggest that modifications to the benzothiophene structure can enhance antimicrobial efficacy while maintaining low toxicity levels, making these compounds promising candidates for further development as antitubercular agents .

Anticancer Activity

In addition to its antimicrobial properties, 5-HBTCA has shown potential anticancer activity. Studies indicate that compounds derived from benzothiophene structures exhibit significant growth inhibition against various cancer cell lines, including HeLa and others . The mechanism underlying this activity may involve the induction of apoptosis in cancer cells through modulation of key signaling pathways.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects of benzothiophene derivatives, one compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) as low as 2.20 μM against breast cancer cell lines (MM231) and similar efficacy against other types of cancer cells . This highlights the potential of benzothiophene derivatives, including 5-HBTCA, as lead compounds in anticancer drug development.

Q & A

Q. What advanced techniques quantify degradation products under oxidative stress?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) followed by UPLC-QTOF-MS can identify degradation pathways. Major products may include sulfoxide or sulfone derivatives. Use isotopic labeling (e.g., ¹⁸O₂) to track oxygen incorporation. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.